amino N-anilinocarbamodithioate

Description

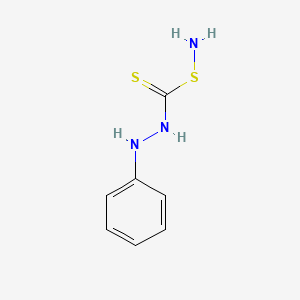

Amino N-anilinocarbamodithioate is a carbamodithioate derivative characterized by the presence of an anilino (phenylamino) group and a primary amino group attached to the carbamodithioate backbone. Carbamodithioates are sulfur-containing compounds with versatile reactivity, often employed in organic synthesis, coordination chemistry, and pharmaceutical intermediates due to their chelating and nucleophilic properties .

Properties

IUPAC Name |

amino N-anilinocarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S2/c8-12-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTERJWUXQLXNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=S)SN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino N-anilinocarbamodithioate typically involves the reaction of aniline with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then treated with an appropriate amine to yield the desired product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Water or an organic solvent like ethanol

Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves:

Reactants: Aniline, carbon disulfide, and a base

Catalysts: None typically required

Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Amino N-anilinocarbamodithioate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form disulfides or sulfoxides

Reduction: Reduction can lead to the formation of thiols

Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Water, ethanol, dichloromethane

Major Products

Oxidation Products: Disulfides, sulfoxides

Reduction Products: Thiols

Substitution Products: Various substituted dithiocarbamates

Scientific Research Applications

Amino N-anilinocarbamodithioate has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis

Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties

Medicine: Explored for its potential anticancer and antiviral activities

Industry: Utilized in the production of rubber accelerators and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism of action of amino N-anilinocarbamodithioate involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pathways involved include:

Chelation: Binding to metal ions such as zinc or copper

Covalent Modification: Reacting with cysteine residues in proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

[2-anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate () Molecular Weight: 387.14 g/mol Substituents: Diethylcarbamodithioate, 4-methoxyphenyl, anilino. Applications: Used as a chemical intermediate; the methoxy group enhances solubility in polar solvents, while the aromatic rings contribute to stability .

Ranitidine Diamine Hemifumarate (Related Compound A, ) Substituents: Sulphanyl (-S-), dimethylamino (-N(CH₃)₂), furan ring. Applications: Pharmaceutical impurity with structural similarities to H₂ receptor antagonists; the sulphanyl group facilitates thiol-mediated reactivity .

Hypothetical Amino N-Anilinocarbamodithioate Inferred Properties: Likely lower molecular weight (~300–350 g/mol) compared to ’s compound due to the absence of diethyl and methoxy groups. Substituents: Primary amino (-NH₂), anilino, carbamodithioate. Reactivity: The amino group may increase nucleophilicity, while the anilino moiety could enhance aromatic interactions in drug design.

Functional Group Impact:

- Amino vs.

- Carbamodithioate vs. Sulphanyl : Carbamodithioates offer dual sulfur atoms for metal chelation, while sulphanyl groups in ranitidine derivatives participate in disulfide bond formation .

Table 1: Comparative Properties of Carbamodithioate Derivatives

*Inferred based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.